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Compound of Interest

Compound Name: Azilsartan Medoxomil

Cat. No.: B000978

INTRODUCTION: This application note details a precise, accurate, and rapid Ultra-
Performance Liquid Chromatography (UPLC) method for the simultaneous estimation of two
antihypertensive agents, azilsartan and chlorthalidone, in bulk and pharmaceutical dosage
forms. Azilsartan is an angiotensin Il receptor blocker, and chlorthalidone is a thiazide-like
diuretic. Their combination provides a potent therapeutic option for managing hypertension.
The developed isocratic UPLC method is stability-indicating and offers significant advantages
in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.

Experimental Protocol
Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this
analysis. The specific instrument parameters are outlined in Table 1.

Table 1: UPLC Chromatographic Conditions
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Parameter Recommended Condition

Instrument UPLC System with PDA Detector

Column C18 Column (e.g., 2.2 pm, 4.6 x 50 mm)

Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
(50:50 v/v)

Flow Rate 0.4 mL/min

Injection Volume 2 L

Column Temperature 30°C

Detection Wavelength 254 nm

Run Time 5 minutes

Preparation of Solutions

1.2.1. Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v)
ratio. Filter the solution through a 0.22 um membrane filter and degas prior to use.

1.2.2. Standard Stock Solution Preparation:

e Azilsartan Stock (1000 pug/mL): Accurately weigh 25 mg of azilsartan reference standard and
transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

e Chlorthalidone Stock (1000 pg/mL): Accurately weigh 25 mg of chlorthalidone reference
standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the
mobile phase.

1.2.3. Working Standard Solution Preparation: Prepare a mixed working standard solution by
pipetting appropriate volumes of the stock solutions into a volumetric flask and diluting with the
mobile phase to achieve a final concentration of 80 pg/mL for azilsartan and 25 pug/mL for
chlorthalidone.

1.2.4. Sample Preparation (from Tablets):
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» Weigh and finely powder not fewer than 20 tablets.

o Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan and 12.5 mg of
chlorthalidone and transfer it to a 50 mL volumetric flask.

o Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure
complete dissolution of the active ingredients.

 Dilute to volume with the mobile phase and mix well.
« Filter the solution through a 0.45 um syringe filter, discarding the first few mL of the filtrate.

o The resulting solution will have a nominal concentration of 800 pug/mL of azilsartan and 250
pg/mL of chlorthalidone.

o Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final
concentration of 80 pg/mL of azilsartan and 25 pg/mL of chlorthalidone.

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation
(ICH) guidelines. The key validation parameters are summarized below.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was
adequate for the analysis. The results are presented in Table 2.

Table 2: System Suitability Parameters

. . Acceptance
Parameter Azilsartan Chlorthalidone L
Criteria
Retention Time (min) ~1.8 ~1.1
Theoretical Plates > 2000 > 2000 > 2000
Tailing Factor <15 <15 <20
Resolution - >2.0 >2.0
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Linearity

The linearity of the method was established by analyzing a series of dilutions of the mixed
standard solution. The calibration curves were linear over the concentration ranges specified in
Table 3.

Table 3: Linearity Data

Analyte Linearity Range (ug/mL) Correlation Coefficient (r?)
Azilsartan 20-120 > 0.999
Chlorthalidone 6.25 - 37.5 > 0.999

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different
concentration levels (80%, 100%, and 120% of the nominal concentration). The results are
summarized in Table 4.

Table 4: Accuracy (Recovery) Data

Analyte Spiked Level Mean Recovery (%) % RSD
Azilsartan 80% 99.8 <20
100% 100.1 <2.0

120% 99.5 <2.0

Chlorthalidone 80% 100.2 <2.0
100% 99.7 <2.0

120% 100.5 <2.0

Precision

The precision of the method was evaluated by analyzing six replicate injections of the working
standard solution on the same day (intra-day precision) and on three different days (inter-day
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precision). The results are presented in Table 5.

Table 5: Precision Data

Intra-day Precision (% Inter-day Precision (%
Analyte

RSD) RSD)
Azilsartan <1.0 <15
Chlorthalidone <1.0 <15

Experimental Workflow and Data Analysis

The overall workflow for the simultaneous estimation of azilsartan and chlorthalidone is
depicted in the following diagram.
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Caption: UPLC workflow for azilsartan and chlorthalidone analysis.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the
simultaneous quantification of azilsartan and chlorthalidone. The method is validated to be
linear, accurate, and precise, making it suitable for routine quality control analysis of these
drugs in their combined pharmaceutical dosage forms. The stability-indicating nature of the
assay also allows for its use in stability studies.
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 To cite this document: BenchChem. [Application Note: UPLC Method for Simultaneous
Estimation of Azilsartan and Chlorthalidone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000978#uplc-method-for-simultaneous-estimation-of-
azilsartan-and-chlorthalidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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